molecular formula C13H11F3O3 B6201454 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2694745-18-9

4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B6201454
CAS No.: 2694745-18-9
M. Wt: 272.2
InChI Key:
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, there are general methods for synthesizing similar bicyclo[2.1.1]hexane compounds. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid' involves the synthesis of the bicyclic ring system followed by the introduction of the carboxylic acid group and the trifluoromethylphenyl group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Trifluoromethylbenzene", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide solution" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic ring system", "Step 2: Hydrolysis of the anhydride group using sodium hydroxide to form the carboxylic acid group", "Step 3: Protection of the carboxylic acid group using ethyl acetate and sodium bicarbonate", "Step 4: Bromination of the protected compound using bromine and hydrochloric acid", "Step 5: De-protection of the carboxylic acid group using sodium hydroxide solution", "Step 6: Introduction of the trifluoromethylphenyl group using trifluoromethylbenzene and a catalyst" ] }

CAS No.

2694745-18-9

Molecular Formula

C13H11F3O3

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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